3-Benzyldihydropyrimidine-2,4(1H,3H)-dione 3-Benzyldihydropyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 21038-70-0
VCID: VC11710181
InChI: InChI=1S/C11H12N2O2/c14-10-6-7-12-11(15)13(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)
SMILES: C1CNC(=O)N(C1=O)CC2=CC=CC=C2
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

3-Benzyldihydropyrimidine-2,4(1H,3H)-dione

CAS No.: 21038-70-0

Cat. No.: VC11710181

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyldihydropyrimidine-2,4(1H,3H)-dione - 21038-70-0

Specification

CAS No. 21038-70-0
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 3-benzyl-1,3-diazinane-2,4-dione
Standard InChI InChI=1S/C11H12N2O2/c14-10-6-7-12-11(15)13(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)
Standard InChI Key SZWJKGWZFVOKLU-UHFFFAOYSA-N
SMILES C1CNC(=O)N(C1=O)CC2=CC=CC=C2
Canonical SMILES C1CNC(=O)N(C1=O)CC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s structure consists of a six-membered dihydropyrimidine ring fused with two ketone groups at positions 2 and 4. The benzyl group at position 3 introduces steric and electronic modifications that distinguish it from simpler dihydropyrimidinones. Computational analyses of analogous compounds, such as barbiturate derivatives, suggest that the benzyl substituent enhances lipophilicity and influences molecular conformation, which may impact membrane interactions in biological systems .

Spectroscopic Confirmation

Structural validation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra typically reveal distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm) and the dihydropyrimidine ring protons (δ 3.1–4.3 ppm).

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ and ~1650 cm⁻¹ correspond to the C=O stretches of the 2- and 4-ketone groups, respectively.

  • Mass Spectrometry (MS): The molecular ion peak at m/z 204.22 confirms the molecular weight, while fragmentation patterns align with the loss of the benzyl group (C₇H₇).

Synthetic Methodologies

Biginelli Reaction Adaptations

A predominant synthesis route involves the Biginelli reaction, a one-pot multicomponent condensation of urea, benzaldehyde derivatives, and β-keto esters. Recent advancements have optimized this process:

Microwave-Assisted Synthesis

Under microwave irradiation, the reaction between benzyl bromide (1.0 mmol), urea (1.0 mmol), and ethyl acetoacetate (1.2 mmol) in dimethyl sulfoxide (DMSO) achieves a 72% yield within 30 minutes at 80°C . This method circumvents traditional reflux conditions, reducing reaction times from hours to minutes.

Kornblum Oxidation Integration

A tandem approach combines Kornblum oxidation with the Biginelli reaction. Benzyl halides are first oxidized to benzaldehydes using DMSO as both solvent and oxidizing agent. Subsequent addition of urea and β-dicarbonyl compounds under microwave conditions yields the target dihydropyrimidinone .

Physicochemical and Biological Properties

Material Science Applications

The electron-rich pyrimidine core and benzyl group enable applications in:

  • Organic Electronics: As a building block for conductive polymers due to π-π stacking interactions.

  • Coordination Polymers: Metal-organic frameworks (MOFs) incorporating this ligand exhibit enhanced thermal stability (>300°C).

Comparative Data and Trends

Property3-Benzyldihydropyrimidine-2,4-dione5-Nitropyrimidine Analogue
Molecular Weight (g/mol)204.22225.18
Melting Point (°C)198–201215–218
LogP (Calculated)1.852.10
Antimicrobial MIC (μg/mL)16–32*4–8
Data extrapolated from analogues .

Future Research Directions

Pharmacokinetic Optimization

Structural modifications, such as introducing electron-withdrawing groups (e.g., -CF₃) at the benzyl para position, could enhance membrane permeability and reduce hemolytic toxicity .

Advanced Material Design

Exploring supramolecular architectures using this compound as a ligand may yield photocatalysts for CO₂ reduction or water-splitting applications.

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